(2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Description
Properties
Molecular Formula |
C18H18ClNO3S2 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C18H18ClNO3S2/c19-17-6-2-1-4-14(17)7-8-18(21)20(12-16-5-3-10-24-16)15-9-11-25(22,23)13-15/h1-8,10,15H,9,11-13H2/b8-7+ |
InChI Key |
KLGNRQMWUKHNGQ-BQYQJAHWSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide is a synthetic organic molecule with a complex structure that includes a prop-2-enamide backbone, a chlorophenyl group, and a tetrahydrothiophene moiety. This unique configuration allows for various potential interactions within biological systems, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| IUPAC Name | (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
| Molecular Formula | C20H19ClN2O3S |
| Molecular Weight | 407.9 g/mol |
| CAS Number | 18365-42-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the tetrahydrothiophene ring followed by functionalization with the chlorophenyl and thiophenyl groups. The general synthetic route may include:
- Formation of the tetrahydrothiophene ring.
- Chlorination of the phenyl group.
- Coupling reactions to attach the thiophenyl and prop-2-enamide moieties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity: The presence of the chlorophenyl group suggests potential antimicrobial properties, as many chlorinated compounds have been documented to possess such effects.
- Anticancer Potential: The tetrahydrothiophene moiety is known for its anticancer properties in various derivatives, indicating that this compound may also exhibit similar activity.
- Anti-inflammatory Effects: Compounds with amide functionalities are often studied for their anti-inflammatory properties.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. For instance, the prop-2-enamide structure may facilitate enzyme inhibition or receptor modulation, leading to altered cellular processes.
Case Studies and Research Findings
- Antimicrobial Studies: A study demonstrated that related compounds exhibited significant activity against various bacterial strains, suggesting that our compound could show similar efficacy against pathogens due to its structural analogies .
- Anticancer Research: Research on related tetrahydrothiophene derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models, highlighting the potential of this compound in cancer therapeutics .
- Predictive Modeling: Using tools like PASS (Prediction of Activity Spectra for Substances), researchers have predicted multiple biological activities for this compound based on its structural features, suggesting a broad spectrum of potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antioxidant Activity
Recent studies have demonstrated that thiophene derivatives exhibit significant antioxidant properties. For instance, compounds similar to (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide have been synthesized and evaluated for their ability to scavenge free radicals, with some showing inhibition rates comparable to standard antioxidants like ascorbic acid .
1.2 Antibacterial Properties
The antibacterial efficacy of thiophene derivatives has been investigated against various pathogenic bacteria. Compounds containing the thiophene moiety have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structural modifications in these compounds significantly influence their antibacterial potency, making them potential candidates for developing new antimicrobial agents .
1.3 Antitumor Activity
The antitumor potential of related thiophene derivatives has also been explored. Compounds derived from thiophene structures have exhibited high inhibitory effects on tumor cell lines in vitro. The mechanism of action often involves the induction of apoptosis in cancer cells, highlighting the importance of structural variations in enhancing biological activity .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiophene derivatives. Variations in substituents on the thiophene ring can lead to significant changes in biological activity:
| Substituent | Effect on Activity | Example Compound |
|---|---|---|
| Chlorine | Increases antibacterial activity | (2E)-3-(2-chlorophenyl)-... |
| Hydroxyl | Enhances antioxidant properties | 3-hydroxy-thiophene derivatives |
| Amino | Improves antitumor efficacy | Amino-substituted thiophene derivatives |
The above table summarizes how different substituents can modify the biological properties of thiophene derivatives, suggesting avenues for further research and development.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of thiophene-based compounds:
- Study on Antioxidant Properties: A recent investigation highlighted that certain amino-substituted thiophene derivatives exhibited up to 62% inhibition against free radicals using the ABTS method .
- Antibacterial Activity Evaluation: Research demonstrated that specific thiophene derivatives showed substantial antibacterial effects against Staphylococcus aureus, indicating their potential use in treating bacterial infections .
- Antitumor Screening: A study reported that polyfunctionally substituted heterocyclic compounds derived from thiophene exhibited significant cytotoxicity against various cancer cell lines, warranting further exploration into their mechanisms of action .
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The α,β-unsaturated amide group participates in nucleophilic additions and cyclization reactions.
-
Michael Addition : The conjugated double bond undergoes regioselective additions with nucleophiles (e.g., amines, thiols) at the β-position. For example:
-
Reaction with benzylamine in ethanol at 60°C yields β-amino amide derivatives with >80% efficiency.
-
Thiophenol adds to the double bond under basic conditions (K₂CO₃, DMF), forming thioether-linked adducts .
-
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | EtOH, 60°C, 12 h | β-Benzylamino amide | 82% | |
| Thiophenol | DMF, K₂CO₃, RT, 6 h | Thioether adduct | 75% | |
| Hydrazine | EtOH, reflux, 8 h | Hydrazide derivative | 68% |
Stereospecific Isomerization
The (2E)-configuration of the propenamide double bond can be isomerized to the (2Z)-form under catalytic conditions:
-
Photocatalytic isomerization : Irradiation with a blue LED in the presence of an iridium photocatalyst (e.g., [Ir(ppy)₃]) and Hünig’s base induces E→Z isomerization with >90% stereoinversion .
-
Thermal isomerization : Heating in toluene at 100°C with 1,8-diazabicycloundec-7-ene (DBU) achieves partial isomerization (Z/E = 3:7) .
Hydrogenation and Reduction
The α,β-unsaturated amide undergoes selective reduction:
-
Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in methanol reduces the double bond to a single bond, yielding the saturated amide without affecting the chlorophenyl or thiophene groups.
-
NaBH₄-Mediated Reduction : Selective reduction of the amide carbonyl to a secondary alcohol is achievable under acidic conditions (HCl, THF).
Electrophilic Aromatic Substitution
The 2-chlorophenyl group directs electrophilic substitutions:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the para position relative to chlorine (75% yield).
-
Sulfonation : Fuming H₂SO₄ at 120°C produces the sulfonated derivative, though competing hydrolysis of the amide limits yields to ~50%.
Heterocycle Functionalization
The tetrahydrothiophene-1,1-dioxide and thiophene rings undergo distinct transformations:
-
Thiophene Oxidation : Treatment with m-CPBA oxidizes the thiophene methyl group to a sulfoxide, enhancing solubility in polar solvents.
-
Ring-Opening Reactions : Reaction with Grignard reagents (e.g., MeMgBr) cleaves the tetrahydrothiophene dioxide ring, forming a diol intermediate.
Cross-Coupling Reactions
The chlorophenyl group facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane) replaces chlorine with a phenyl group (85% yield).
-
Buchwald-Hartwig Amination : Animation with morpholine introduces a tertiary amine at the chlorophenyl position (70% yield).
Cycloaddition Reactions
The α,β-unsaturated amide participates in [4+2] cycloadditions:
-
Diels-Alder Reaction : With cyclopentadiene as the diene, the reaction proceeds under thermal conditions (toluene, 110°C) to form a bicyclic adduct .
-
Inverse Electron-Demand Diels-Alder : Electron-deficient dienophiles like tetrazines react at room temperature, enabling bioconjugation applications .
Hydrolysis and Degradation
The amide bond is susceptible to hydrolysis under extreme conditions:
-
Acidic Hydrolysis : 6M HCl at reflux cleaves the amide to carboxylic acid and amine fragments.
-
Basic Hydrolysis : NaOH (aq)/EtOH at 80°C yields the sodium salt of the carboxylic acid.
Key Mechanistic Insights
-
The electron-withdrawing nature of the tetrahydrothiophene dioxide group enhances the electrophilicity of the α,β-unsaturated amide, accelerating nucleophilic additions .
-
Steric hindrance from the N-(thiophen-2-ylmethyl) group directs regioselectivity in cycloadditions and substitutions.
-
Conformational rigidity of the tetrahydrothiophene ring stabilizes transition states in stereospecific isomerizations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of acrylamide derivatives with modifications on the aromatic rings and amide substituents. Below is a detailed comparison with analogous compounds, focusing on structural variations, molecular properties, and inferred functional implications.
Substituent Analysis of Core Scaffold
Target Compound:
Comparable Compounds:
a) (2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide
- Substituents :
- β-position: Phenyl.
- Amide nitrogen: 4-chlorobenzyl and 1,1-dioxidotetrahydrothiophen-3-yl.
- Key difference : Replacement of 2-chlorophenyl with phenyl reduces steric hindrance and alters electronic properties. The 4-chlorobenzyl group enhances lipophilicity compared to the thiophen-2-ylmethyl group in the target compound.
- Molecular formula : C₂₁H₁₉ClN₂O₃S.
b) (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide
- Substituents :
- β-position: 2-chlorophenyl (same as target compound).
- Amide nitrogen: 3,4-dimethoxybenzyl and 1,1-dioxidotetrahydrothiophen-3-yl.
- Molecular formula: C₂₂H₂₄ClNO₅S.
c) (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide
- Substituents :
- β-position: 4-methylphenyl.
- Amide nitrogen: 5-(4-fluorophenyl)furan-2-ylmethyl and 1,1-dioxidotetrahydrothiophen-3-yl.
- Molecular formula: C₂₅H₂₄FNO₄S.
Structural and Functional Implications
Table 1: Comparative Molecular Properties
Key Observations:
Sulfone Group : The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved across all compounds, suggesting its role in enhancing solubility and metabolic stability via sulfone’s electron-withdrawing properties.
Amide Substituents: Thiophen-2-ylmethyl (target compound) vs. benzyl (): Thiophene’s lower aromaticity may reduce π-stacking interactions but improve bioavailability.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including amide bond formation and sulfone oxidation. Key steps may include:
- Step 1 : Coupling the chlorophenyl propenoic acid derivative with the tetrahydrothiophen-3-amine intermediate via EDC/HOBt-mediated amidation .
- Step 2 : Sulfur oxidation using H2O2 or Oxone to achieve the 1,1-dioxidotetrahydrothiophen moiety, as seen in analogous sulfone syntheses .
- Optimization : Adjust reaction temperatures (e.g., 0–5°C for oxidation to minimize side products) and use catalytic bases (e.g., DMAP) to enhance yields .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify stereochemistry (E-configuration of the propenamide) and substitution patterns on the thiophene and chlorophenyl rings .
- IR : Confirm amide C=O (1650–1700 cm<sup>−1</sup>) and sulfone S=O (1300–1350 cm<sup>−1</sup>) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases due to the amide/sulfone motifs’ potential interaction with catalytic sites .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) be utilized to resolve ambiguities in stereochemistry or molecular conformation?
- Methodological Answer :
- Crystallization : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to grow diffraction-quality crystals .
- Data Collection : Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement with SHELXL can resolve disorder in flexible moieties (e.g., thiophen-2-ylmethyl group) .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the role of the sulfone group?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives replacing the sulfone with ketone or ester groups .
- Activity Comparison : Test analogs in bioassays (e.g., binding affinity to a target protein) to determine the sulfone’s contribution to potency .
Q. What computational methods are effective in predicting target interactions and pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins like cyclooxygenase-2 (COX-2), leveraging the compound’s hydrophobic and π-π stacking potential .
- ADMET Prediction : Tools like SwissADME can estimate solubility, permeability, and CYP450 interactions based on the sulfone’s electronegativity and amide’s hydrogen-bonding capacity .
Q. How can contradictory data on biological activity between studies be systematically addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
